Cas no 737814-95-8 (2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate)

2-ブロモ-4-ホルミル-6-メトキシフェニル 2,5-ジブロモベンゼンスルホン酸エステルは、高度に官能基化された芳香族スルホン酸エステル化合物です。ブロモ基とホルミル基を有するため、有機合成中間体として高い反応性を示し、特に医薬品や機能性材料の合成において有用です。2,5-ジブロモベンゼンスルホン酸エステル部位は分子の安定性を向上させ、選択的反応を可能にします。メトキシ基の存在により、電子効果や溶解性の調整が可能です。この化合物は、多段階合成におけるキー中間体としての利用や、複雑な骨格構築に適しています。

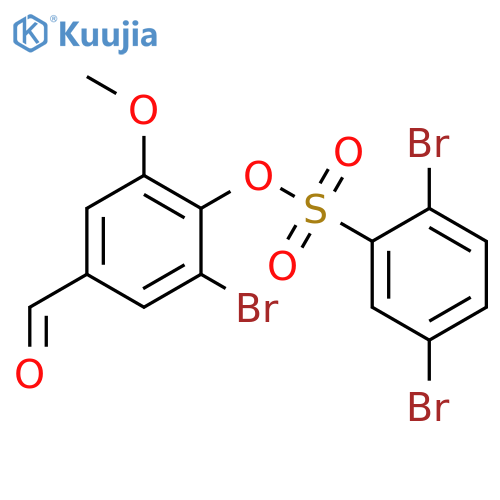

737814-95-8 structure

商品名:2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- EN300-1190109

- AKOS001051979

- 2-bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzene-1-sulfonate

- Z45534358

- (2-bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate

- 737814-95-8

- UPCMLD0ENAT0516-7554:001

- 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate

-

- インチ: 1S/C14H9Br3O5S/c1-21-12-5-8(7-18)4-11(17)14(12)22-23(19,20)13-6-9(15)2-3-10(13)16/h2-7H,1H3

- InChIKey: IZSLOODYOAZFFF-UHFFFAOYSA-N

- ほほえんだ: C1(S(OC2=C(OC)C=C(C=O)C=C2Br)(=O)=O)=CC(Br)=CC=C1Br

計算された属性

- せいみつぶんしりょう: 527.77003g/mol

- どういたいしつりょう: 525.77208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 78Ų

じっけんとくせい

- 密度みつど: 1.978±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 601.2±55.0 °C(Predicted)

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1190109-0.05g |

737814-95-8 | 90% | 0.05g |

$212.0 | 2023-07-10 | ||

| Enamine | EN300-1190109-50mg |

737814-95-8 | 90.0% | 50mg |

$212.0 | 2023-10-03 |

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

737814-95-8 (2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬